(4-(1H-Pyrazol-1-yl)thiophen-2-yl)boronic acid (4-(1H-Pyrazol-1-yl)thiophen-2-yl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17874604
InChI: InChI=1S/C7H7BN2O2S/c11-8(12)7-4-6(5-13-7)10-3-1-2-9-10/h1-5,11-12H
SMILES:
Molecular Formula: C7H7BN2O2S
Molecular Weight: 194.02 g/mol

(4-(1H-Pyrazol-1-yl)thiophen-2-yl)boronic acid

CAS No.:

Cat. No.: VC17874604

Molecular Formula: C7H7BN2O2S

Molecular Weight: 194.02 g/mol

* For research use only. Not for human or veterinary use.

(4-(1H-Pyrazol-1-yl)thiophen-2-yl)boronic acid -

Specification

Molecular Formula C7H7BN2O2S
Molecular Weight 194.02 g/mol
IUPAC Name (4-pyrazol-1-ylthiophen-2-yl)boronic acid
Standard InChI InChI=1S/C7H7BN2O2S/c11-8(12)7-4-6(5-13-7)10-3-1-2-9-10/h1-5,11-12H
Standard InChI Key LDBGYWRPOLUCQK-UHFFFAOYSA-N
Canonical SMILES B(C1=CC(=CS1)N2C=CC=N2)(O)O

Introduction

Structural and Chemical Properties

Molecular Characteristics

The compound’s structure combines a thiophene ring (a five-membered aromatic sulfur heterocycle) with a 3-methylpyrazole moiety at the 4-position and a boronic acid (-B(OH)₂) group at the 2-position. Key properties include:

PropertyValueSource
Molecular formulaC₈H₉BN₂O₂S
Molecular weight208.05 g/mol
IUPAC name[4-(3-methylpyrazol-1-yl)thiophen-2-yl]boronic acid
SMILESB(C1=CC(=CS1)N2C=CC(=N2)C)(O)O
InChIKeyHDCTTWFZGSTAOK-UHFFFAOYSA-N

The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, while the pyrazole and thiophene rings contribute to π-π stacking and hydrogen-bonding interactions .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves multi-step reactions:

  • Pyrazole-thiophene coupling: A pyrazole ring is introduced to thiophene via nucleophilic aromatic substitution or transition metal-catalyzed coupling.

  • Boronic acid functionalization: The boronic acid group is installed using directed ortho-metalation or Miyaura borylation .

Example protocol :

  • Step 1: Cyclization of precursors (e.g., hydrazines and diketones) forms the pyrazole ring.

  • Step 2: Suzuki-Miyaura coupling with a boronic acid pinacol ester introduces the -B(OH)₂ group.

Industrial-Scale Manufacturing

Industrial methods prioritize cost efficiency and yield:

  • Continuous flow reactors minimize side reactions.

  • Automated purification systems (e.g., chromatography) ensure >95% purity.

Applications in Scientific Research

Organic Synthesis

The compound serves as a versatile building block:

  • Suzuki-Miyaura couplings: Forms carbon-carbon bonds with aryl halides, enabling access to biaryl structures .

  • Ligand design: The pyrazole-thiophene scaffold chelates metals in catalysis .

Medicinal Chemistry

  • Enzyme inhibition: The boronic acid group reversibly binds serine proteases (e.g., proteasome inhibitors) .

  • Anticancer agents: Pyrazole derivatives exhibit activity against kinase targets .

Materials Science

  • Conductive polymers: Thiophene-based monomers polymerize into materials for organic electronics .

  • Sensors: Boronic acids detect diols (e.g., glucose) via reversible esterification .

Recent Advances and Research Findings

Mechanistic Insights

A 2021 study (PMC8623043) revealed that pyrazole-boronic acid complexes undergo base-promoted disproportionation, forming diarylborinate species . This reactivity expands their utility in asymmetric catalysis .

Drug Development

  • Antiviral candidates: Hybrid pyrazole-thiophene analogs inhibit viral proteases (e.g., SARS-CoV-2 Mpro) .

  • Antibacterial agents: Boronic acid derivatives disrupt bacterial cell wall synthesis .

Material Innovations

  • Dye-sensitized solar cells (DSSCs): Thiophene-pyrazole dyes achieve >8% power conversion efficiency due to broad light absorption .

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